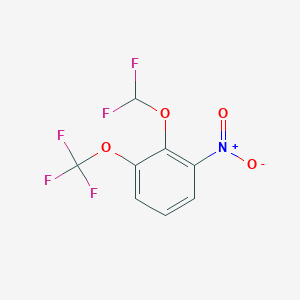
1-Difluoromethoxy-2-nitro-6-(trifluoromethoxy)benzene
Descripción general
Descripción
1-Difluoromethoxy-2-nitro-6-(trifluoromethoxy)benzene is a potent chemical compound utilized in diverse scientific studies. This compound is characterized by the presence of both difluoromethoxy and trifluoromethoxy groups attached to a benzene ring, along with a nitro group. These functional groups contribute to its unique chemical properties and reactivity, making it a valuable compound in various research fields.
Métodos De Preparación
The synthesis of 1-Difluoromethoxy-2-nitro-6-(trifluoromethoxy)benzene typically involves multiple steps, starting with the introduction of the difluoromethoxy and trifluoromethoxy groups onto the benzene ring. One common method involves the use of trifluoromethylation reactions, which are crucial for introducing trifluoromethoxy groups. These reactions often employ reagents such as trifluoromethyl iodide (CF3I) and silver trifluoromethoxide (AgOCF3) under specific conditions .
Industrial production methods for this compound may involve large-scale trifluoromethylation processes, utilizing advanced catalytic systems to ensure high yield and purity. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to achieve efficient production.
Análisis De Reacciones Químicas
1-Difluoromethoxy-2-nitro-6-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The difluoromethoxy and trifluoromethoxy groups can participate in nucleophilic substitution reactions, where nucleophiles replace these groups under suitable conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Common reagents used in these reactions include hydrogen gas, palladium on carbon, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1-Difluoromethoxy-2-nitro-6-(trifluoromethoxy)benzene has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in pharmaceutical and agrochemical research.
Biology: The compound’s unique functional groups make it a useful probe in studying biological systems, particularly in understanding the interactions of fluorinated molecules with biological targets.
Medicine: Fluorinated compounds, including this one, are often explored for their potential therapeutic properties, such as enzyme inhibition and receptor modulation.
Industry: The compound is used in the development of advanced materials with specific properties, such as increased stability and reactivity
Mecanismo De Acción
The mechanism of action of 1-Difluoromethoxy-2-nitro-6-(trifluoromethoxy)benzene involves its interaction with molecular targets through its functional groups. The trifluoromethoxy and difluoromethoxy groups can enhance the compound’s binding affinity to specific enzymes or receptors, thereby modulating their activity. The nitro group can undergo reduction to form reactive intermediates that further interact with biological molecules .
Comparación Con Compuestos Similares
1-Difluoromethoxy-2-nitro-6-(trifluoromethoxy)benzene can be compared with other fluorinated aromatic compounds, such as:
2,4-Dinitro-1-(trifluoromethoxy)benzene: This compound also contains a trifluoromethoxy group and nitro groups, but lacks the difluoromethoxy group, making it less versatile in certain reactions.
1,1-Difluorinated 2,3,4,6-tetra-O-acetyl-1-deoxy-D-glucopyranose: This compound features difluoromethoxy groups but is structurally different due to its sugar backbone.
The uniqueness of this compound lies in its combination of difluoromethoxy, trifluoromethoxy, and nitro groups, which confer distinct chemical properties and reactivity.
Propiedades
IUPAC Name |
2-(difluoromethoxy)-1-nitro-3-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F5NO4/c9-7(10)17-6-4(14(15)16)2-1-3-5(6)18-8(11,12)13/h1-3,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTHLMNCGWBICMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)OC(F)(F)F)OC(F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F5NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


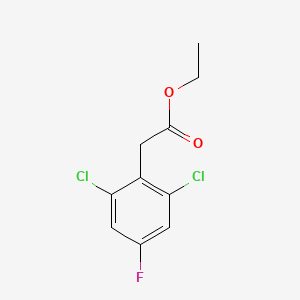
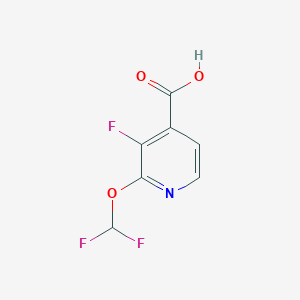
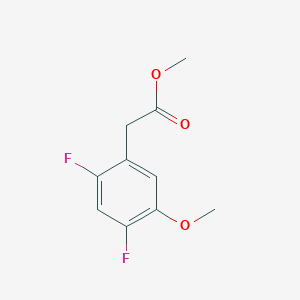
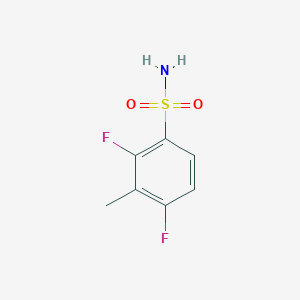
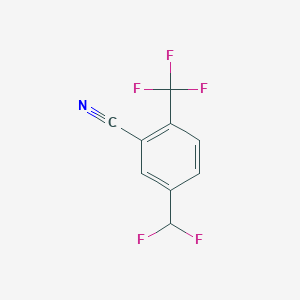
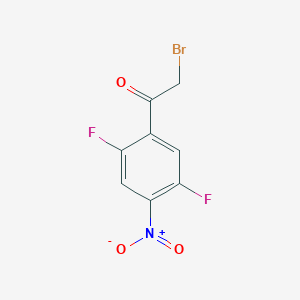
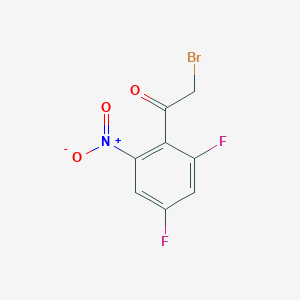
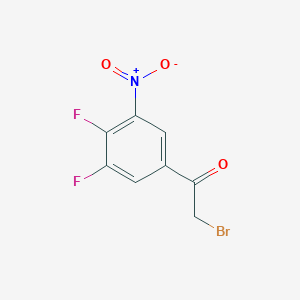
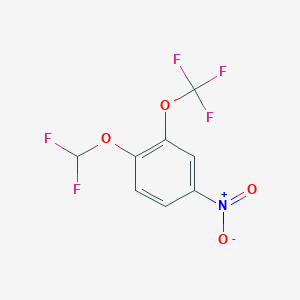
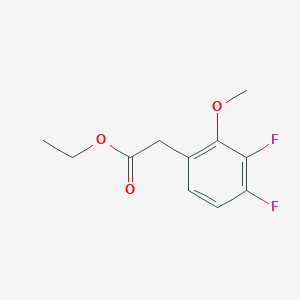
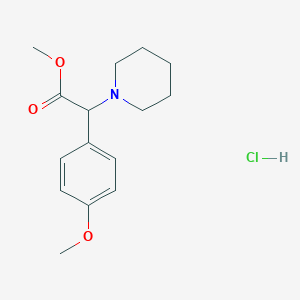
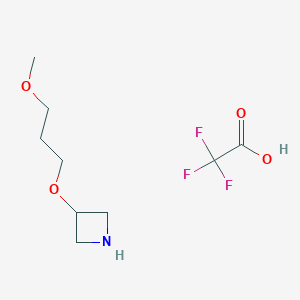
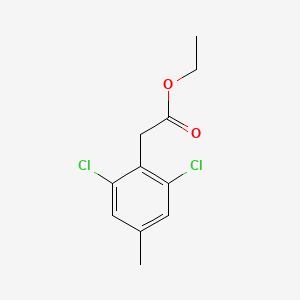
![tert-Butyl N-[2-(4-bromo-2-fluorophenoxy)ethyl]-N-methylcarbamate](/img/structure/B1412923.png)
